molecular formula C24H25N3O3S B2501239 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 900003-08-9

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2501239
CAS No.: 900003-08-9
M. Wt: 435.54
InChI Key: GVXAUCUJFFQOJY-UHFFFAOYSA-N
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Description

2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It features a unique structure consisting of a benzofuro[3,2-d]pyrimidine core with a sulfanyl and an acetamide functional group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic routes and reaction conditions: : The preparation of 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic synthesis. Key intermediates are first prepared through controlled reactions involving aromatic substitutions and cyclization. Reacting suitable aromatic substrates under specific conditions (temperature, catalysts) forms the benzofuro[3,2-d]pyrimidine core. The attachment of the 3-methylbutyl group can be achieved via alkylation, while the incorporation of the sulfanyl and acetamide groups may require additional functionalization steps, like nucleophilic substitution and amidation.

Industrial production methods: : On an industrial scale, production may involve scalable processes such as continuous flow reactors, ensuring consistent product quality and higher yield. Industrial syntheses leverage optimized reaction conditions, including specific temperatures, solvents, and catalysts, to streamline the synthetic route.

Chemical Reactions Analysis

Types of reactions it undergoes: : This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alkyl halides) are often employed in these reactions under controlled conditions (specific pH, temperature, and solvent systems).

Major products formed from these reactions: : Depending on the type of reaction, various products can be formed

Scientific Research Applications

Chemistry: : The compound's unique structure makes it useful in studies of aromatic and heterocyclic chemistry, providing insights into reaction mechanisms and the synthesis of complex molecules.

Biology: : In biological research, this compound could serve as a molecular probe to study enzyme interactions, cellular pathways, and the effects of different functional groups on biological activity.

Medicine: : Medicinal chemistry might explore this compound for its potential therapeutic applications, such as designing novel drug candidates targeting specific diseases or conditions.

Industry: : Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or materials with specific properties, such as pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action depends on the compound's interaction with specific molecular targets. It may bind to enzymes or receptors, altering their function and modulating biological pathways. These interactions could involve hydrogen bonding, van der Waals forces, or covalent modifications, leading to changes in cellular processes.

Comparison with Similar Compounds

Compared to similar compounds, such as other benzofuro[3,2-d]pyrimidine derivatives, 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide stands out due to its specific functional groups and their arrangement. This uniqueness might impart distinct physical, chemical, and biological properties, making it valuable for specific applications that other related compounds may not fulfill as effectively. Similar compounds might include various benzofuran or pyrimidine derivatives that possess different substituents, leading to variations in their reactivity and applications.

That's quite the chemistry cocktail! Anything else you'd like to dive into?

Properties

IUPAC Name

2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-15(2)12-13-27-23(29)22-21(17-9-5-7-11-19(17)30-22)26-24(27)31-14-20(28)25-18-10-6-4-8-16(18)3/h4-11,15H,12-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXAUCUJFFQOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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